

Unveiling the Molecular Identity of ADDA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ADDA

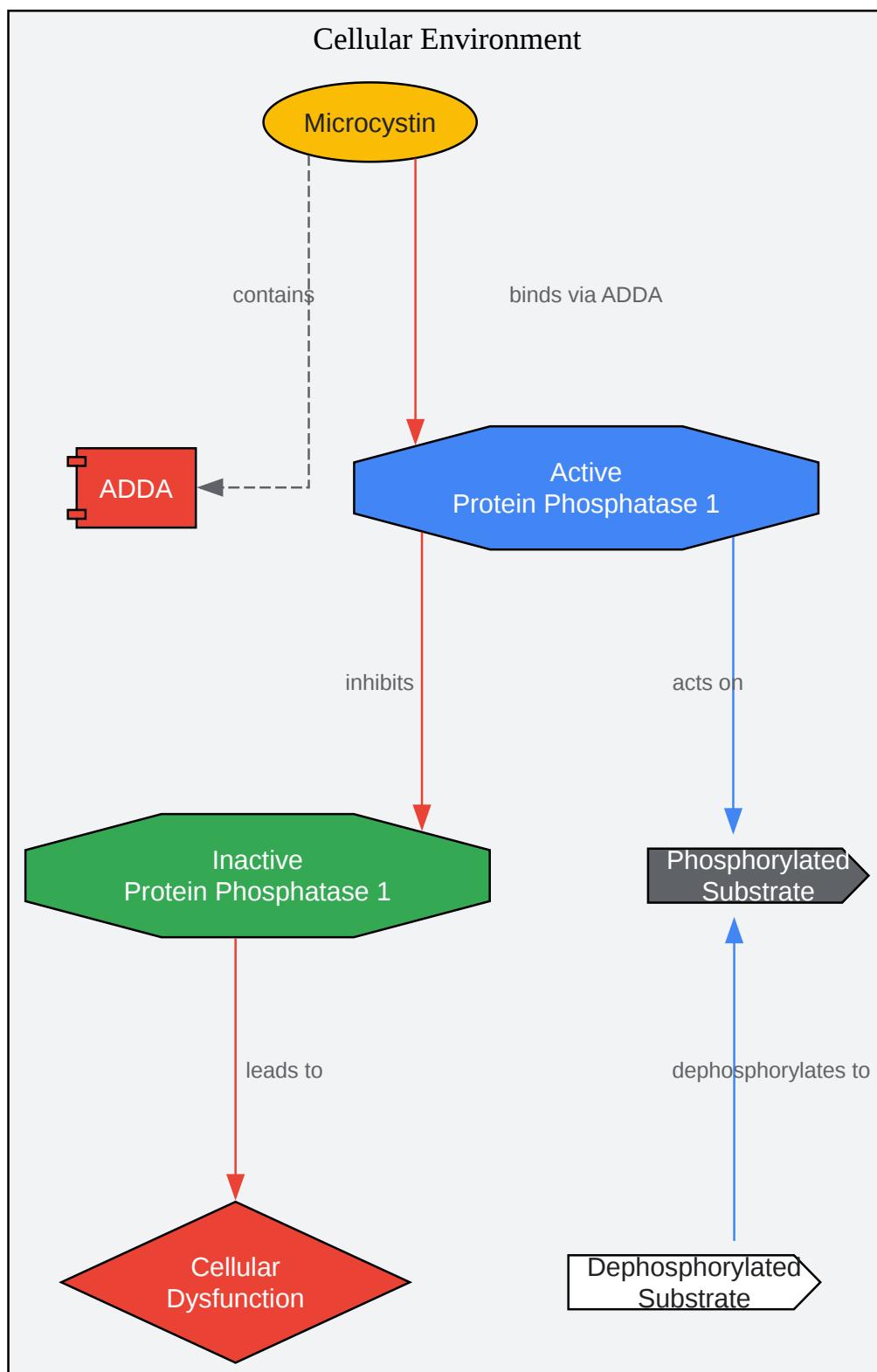
Cat. No.: B1664370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics of (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (**ADDA**), a non-proteinogenic amino acid crucial to the toxicity of several cyanobacterial toxins. This document outlines its physicochemical properties, its role in significant signaling pathways, and the experimental methodologies for its characterization.

Core Molecular Data of ADDA


The fundamental molecular and chemical properties of **ADDA** are summarized below, providing a quantitative foundation for research and analysis.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₉ NO ₃	[1] [2]
Molecular Weight	331.45 g/mol	[1] [2]
CAS Number	126456-06-2	

Signaling Pathway: Inhibition of Protein Phosphatases

ADDA is a critical structural component of microcystins and nodularins, potent hepatotoxins produced by cyanobacteria. The toxicity of these compounds stems from their ability to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of numerous cellular processes. The **ADDA** moiety plays a pivotal role in this inhibitory action.

The following diagram illustrates the signaling pathway of PP1 inhibition by microcystin, highlighting the essential role of the **ADDA** side chain.

[Click to download full resolution via product page](#)

Caption: Inhibition of Protein Phosphatase 1 (PP1) by Microcystin, mediated by the **ADDA** side chain.

Experimental Protocols

Determination of **ADDA** Molecular Weight by Mass Spectrometry

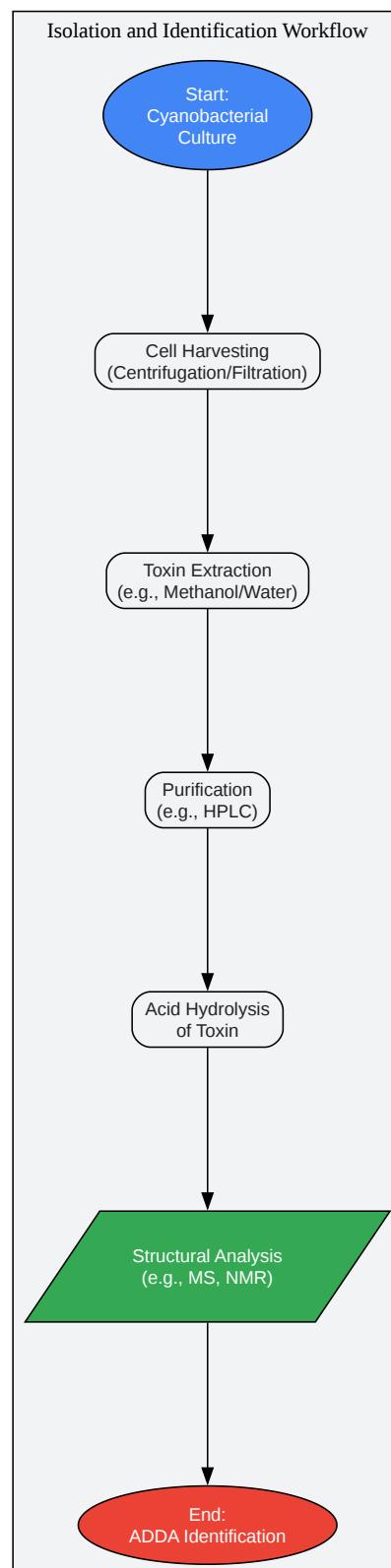
This protocol outlines a general procedure for determining the molecular weight of **ADDA** using mass spectrometry, a highly accurate and sensitive technique.

1. Sample Preparation:

- Obtain a purified sample of **ADDA**. If part of a larger molecule like microcystin, chemical or enzymatic hydrolysis may be required to isolate the **ADDA** amino acid.
- Dissolve the purified **ADDA** in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

2. Mass Spectrometry Analysis:

- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for amino acids.
- Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the liquid to generate charged droplets. As the solvent evaporates, gas-phase ions of **ADDA** are formed.
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.


3. Data Analysis:

- The mass spectrum will show a prominent peak corresponding to the protonated molecule of **ADDA** ($[M+H]^+$).
- The m/z value of this peak is used to calculate the molecular weight of **ADDA**. For a singly charged ion, the molecular weight is the m/z value minus the mass of a proton (approximately 1.007 Da).

- Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the chemical formula ($C_{20}H_{29}NO_3$) to confirm the identity of the compound.

Experimental Workflow for ADDA Isolation and Identification

The following diagram outlines a typical workflow for the isolation of cyanobacterial toxins and the subsequent identification of the **ADDA** component.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the isolation and identification of **ADDA** from cyanobacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- To cite this document: BenchChem. [Unveiling the Molecular Identity of ADDA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664370#adda-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1664370#adda-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com